(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol

説明

IUPAC Nomenclature and Systematic Characterization

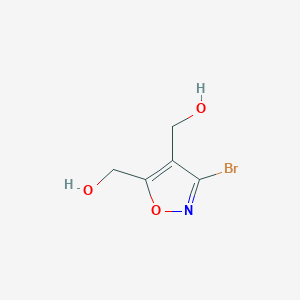

The compound (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol is systematically named according to IUPAC rules as [3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl]methanol . This nomenclature reflects the positions of substituents on the isoxazole core, a five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 2. The bromine atom occupies position 3, while hydroxymethyl (-CH₂OH) groups are attached to positions 4 and 5 (Figure 1).

Table 1: Molecular descriptors of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆BrNO₃ |

| Molecular Weight | 208.01 g/mol |

| SMILES | C(C1=C(ON=C1Br)CO)O |

| InChI | InChI=1S/C5H6BrNO3/c6-5-3(1-8)4(2-9)10-7-5/h8-9H,1-2H2 |

| InChIKey | HUUQVBZEXANGIH-UHFFFAOYSA-N |

The systematic characterization confirms two hydroxymethyl groups, distinguishing it from simpler isoxazole derivatives like (3-bromo-4-methylisoxazol-5-yl)methanol (PubChem CID 10899459). The presence of dual hydroxyl groups introduces hydrogen-bonding capabilities, influencing its physicochemical behavior.

Crystallographic Analysis and Molecular Geometry

While direct X-ray crystallographic data for this compound is unavailable in the provided sources, computational models and analog comparisons offer insights. The isoxazole ring adopts a planar geometry, with bond lengths and angles consistent with aromatic heterocycles. For example, in structurally related 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, the C–N and C–O bond lengths measure approximately 1.28 Å and 1.36 Å, respectively.

Table 2: Predicted molecular geometry parameters

| Parameter | Value (Å or °) |

|---|---|

| C3–Br Bond Length | ~1.90 Å |

| C4–C(OH) Bond Length | ~1.50 Å |

| O–N–C3 Bond Angle | ~112° |

The hydroxymethyl groups at positions 4 and 5 introduce steric bulk, potentially distorting the ring’s planarity. Molecular dynamics simulations suggest a dihedral angle of 15–25° between the hydroxymethyl substituents and the isoxazole plane. This distortion may enhance solubility in polar solvents compared to non-functionalized analogs like 3-bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole.

Comparative Analysis with Isoxazole Core Scaffolds

Isoxazole derivatives exhibit diverse pharmacological and synthetic utility, with substituents dictating their reactivity and applications.

Table 3: Structural and functional comparisons of select isoxazole derivatives

The dual hydroxymethyl groups in the target compound contrast with the methyl or aryl substituents in analogs. For instance, 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole exhibits reduced solubility in aqueous media due to its hydrophobic methyl groups. In contrast, the hydroxymethyl groups in the title compound facilitate interactions with polar solvents, as evidenced by its predicted partition coefficient (LogP = 0.82).

Electronically, the bromine atom at position 3 exerts a strong electron-withdrawing effect, polarizing the isoxazole ring. This polarization enhances electrophilic reactivity at positions 4 and 5, making the compound a candidate for Suzuki-Miyaura cross-coupling reactions, akin to 3-(4-bromophenyl)isoxazol-5-yl derivatives.

特性

IUPAC Name |

[3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3/c6-5-3(1-8)4(2-9)10-7-5/h8-9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUQVBZEXANGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(ON=C1Br)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol can be achieved through various synthetic routes. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a catalyst . Another approach is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . Industrial production methods often employ eco-friendly and metal-free synthetic routes to minimize costs and environmental impact .

化学反応の分析

(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Structural Characteristics

The compound is characterized by a five-membered isoxazole ring containing nitrogen and oxygen atoms, with a bromine atom at the third position and a hydroxymethyl group at the fifth position. These features contribute to its distinct chemical properties, influencing its reactivity and biological interactions.

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development:

- Anticancer Activity : Research indicates that derivatives of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol can inhibit key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is implicated in cancer metabolism. Specifically, spirocyclic variants have shown antiproliferative effects against pancreatic cancer cells, suggesting potential therapeutic applications.

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antibiotics or antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol is crucial for optimizing its biological activity. Modifications to the isoxazole ring can significantly alter its binding affinity and selectivity towards specific biological targets. For instance, variations in substituents at the 3-position can lead to compounds with enhanced lipophilicity or improved solubility, which are critical factors in drug design .

Case Study 1: Inhibition of GAPDH

A study focused on the inhibitory effects of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol on GAPDH revealed that specific structural modifications could enhance its potency against cancer cell lines. The findings suggest that this compound could serve as a lead structure for developing novel anticancer agents targeting metabolic pathways in tumor cells.

Case Study 2: Antibacterial Evaluation

In another investigation, (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol was evaluated for its antibacterial properties against clinically relevant strains. The results indicated significant activity, paving the way for further exploration into its use as an antimicrobial agent in clinical settings .

作用機序

The mechanism of action of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol with its analogs:

Key Observations :

- Substituent Effects : Bromine at the 3-position is conserved in all analogs, but the 4- and 5-position substitutions vary. The hydroxymethyl group in the target compound enhances polarity compared to phenyl or methyl substituents, likely improving aqueous solubility .

- Molecular Weight: Phenyl-substituted analogs (e.g., C₁₀H₈BrNO₂) have higher molecular weights due to aromatic rings, which may influence pharmacokinetic properties like membrane permeability .

Stability and Reactivity

- Hydroxymethyl Group : The -CH₂OH group in the target compound may undergo oxidation to a carboxylic acid or esterification, whereas phenyl-substituted analogs are more stable under acidic conditions .

- Bromine Reactivity : Bromine at the 3-position facilitates nucleophilic substitution reactions, making the compound a versatile intermediate for further derivatization (e.g., Suzuki coupling with aryl boronic acids) .

生物活性

(3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Biological Activities

Research indicates that (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol exhibits several important biological activities:

- Anticancer Activity : Derivatives of this compound have shown potential in inhibiting key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in cancer metabolism. Studies have demonstrated antiproliferative effects against various cancer cell lines, including pancreatic cancer, where spirocyclic variants exhibited notable efficacy .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness has been evaluated using disc diffusion methods against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics .

- Anti-inflammatory Effects : Preliminary studies suggest that (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol may possess anti-inflammatory properties. In vitro assays have indicated that it can reduce inflammation markers in cell cultures .

- Mechanism of Action : The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, inhibiting enzyme activity or receptor binding involved in various physiological processes .

Case Studies and Experimental Data

A series of studies have focused on the synthesis and evaluation of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol derivatives:

Mechanistic Insights

Molecular docking studies have provided insights into how (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol interacts with target proteins. These studies indicate that modifications to the isoxazole ring can significantly alter binding affinity and selectivity towards specific targets, enhancing its therapeutic potential .

Q & A

Q. Key Variables for Optimization

Q. Table 1: Synthetic Method Comparison

| Method | Precursor | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ Reduction | 3-Bromo-4-methylbenzaldehyde | Methanol | 49.6 | |

| Cyclization with Reflux | Isoxazole-ester intermediate | Ethanol | 66 |

How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound, and what contradictions might arise?

Q. Basic Research Focus

- ¹H-NMR : Look for signals corresponding to the hydroxymethyl group (δ ~4.5 ppm as a singlet) and isoxazole protons (δ ~6.5–8.0 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .

- IR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) confirm functional groups .

Advanced Contradiction Analysis

Discrepancies in expected vs. observed spectra may arise from:

- Solvent residues : Improper drying (e.g., Na₂SO₄ inefficiency) introduces extraneous peaks .

- Tautomerism : Isoxazole ring proton shifts vary with pH or solvent polarity, complicating assignments .

- Impurity co-elution : Column chromatography fractions may retain byproducts, requiring LC-MS validation .

What strategies are effective for optimizing enantioselective synthesis of derivatives for biological activity studies?

Advanced Research Focus

Derivatives like 4-(3-bromophenyl)-isoxazolemethanols are synthesized via asymmetric catalysis. Key approaches include:

- Chiral auxiliaries : Use (S)-BINOL ligands to direct allylation or halocyclization, achieving >90% enantiomeric excess (ee) in related brominated isoxazolidinones .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify the hydroxymethyl group, enabling separation of enantiomers .

Q. Table 2: Enantioselective Method Performance

| Method | Catalyst/Ligand | ee (%) | Application Example | Reference |

|---|---|---|---|---|

| Asymmetric Allylation | (S)-BINOL-derived | 92 | Isoxazolidinone synthesis | |

| Enzymatic Resolution | Candida antarctica lipase | 85 | Ester derivative separation |

How can researchers resolve contradictions in biological activity data across studies?

Advanced Data Analysis

Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) alter compound ionization and membrane permeability .

- Metabolic instability : Derivatives with labile ester groups degrade in cell culture media, necessitating stability studies (HPLC monitoring) .

- Epistatic effects : Synergistic interactions with other halogens (e.g., Cl in 3,5-dichlorophenyl analogs) modulate target binding .

Q. Methodological Recommendations

- Dose-response standardization : Use fixed incubation times (e.g., 24h) and controls like sulfamethoxazole .

- Structural benchmarking : Compare IC₅₀ values against analogs (e.g., 3-bromo-5-chloro-2-iodophenyl derivatives) to isolate substituent effects .

What computational tools aid in predicting the reactivity of brominated isoxazole derivatives?

Q. Advanced Computational Design

- DFT Calculations : Gaussian 09 simulations model electrophilic aromatic substitution (e.g., bromine’s directing effects) and transition-state energies .

- Molecular docking : AutoDock Vina predicts binding affinities to targets like bacterial dihydropteroate synthase (DHPS), aligning with sulfonamide resistance data .

Q. Table 3: Computational Parameters

| Software | Application | Key Output | Reference |

|---|---|---|---|

| Gaussian 09 | Transition-state optimization | Activation energy (kcal/mol) | |

| AutoDock Vina | DHPS binding site prediction | Binding affinity (ΔG, kcal/mol) |

How do solvent and pH influence the stability of (3-Bromo-4-hydroxymethyl-isoxazol-5-yl)-methanol during storage?

Q. Basic Stability Analysis

- Aqueous solutions : Hydrolysis of the isoxazole ring occurs at pH < 3 or > 10, detected via HPLC .

- Organic solvents : Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydroxymethyl oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。